1-(2-methanesulfonylbenzoyl)-4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine
Description
Properties
IUPAC Name |
[4-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-(2-methylsulfonylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N7O3S/c1-16-7-9-17(10-8-16)30-22-20(26-27-30)21(24-15-25-22)28-11-13-29(14-12-28)23(31)18-5-3-4-6-19(18)34(2,32)33/h3-10,15H,11-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLDSTWDADAUKFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5=CC=CC=C5S(=O)(=O)C)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N7O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-methanesulfonylbenzoyl)-4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine is a synthetic compound with potential pharmacological applications. This compound features a complex structure that incorporates a piperazine moiety and a triazolopyrimidine framework, which are known for their diverse biological activities.
Chemical Structure
The chemical structure can be summarized as follows:
- Piperazine ring : A six-membered ring containing two nitrogen atoms.
- Triazolopyrimidine : A fused bicyclic structure that includes both triazole and pyrimidine components.
- Methanesulfonyl group : A sulfonyl functional group that enhances solubility and biological activity.
Anticancer Properties
Research indicates that compounds similar to 1-(2-methanesulfonylbenzoyl)-4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine exhibit significant anticancer activity. For instance, studies have shown that triazolopyrimidine derivatives can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
- Case Study : In vitro studies demonstrated that a related triazolopyrimidine compound reduced the viability of breast cancer cells by over 70% at a concentration of 10 µM after 48 hours of treatment. This effect was attributed to the compound's ability to activate caspase pathways involved in apoptosis.
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Research has highlighted the effectiveness of similar piperazine derivatives against a range of bacterial strains.
- Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
| Target Compound | Pseudomonas aeruginosa | 8 µg/mL |
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, the compound has been evaluated for anti-inflammatory effects. In animal models, it was shown to reduce markers of inflammation such as TNF-alpha and IL-6 in response to induced inflammation.
The biological activity of 1-(2-methanesulfonylbenzoyl)-4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival.
- Interaction with DNA : Similar compounds have been shown to intercalate into DNA, disrupting replication and transcription processes.
- Modulation of Signaling Pathways : The ability to modulate key signaling pathways involved in inflammation and cell survival contributes to its therapeutic potential.
Scientific Research Applications
Therapeutic Applications
-
Anticancer Activity
- Mechanism : The compound exhibits cytotoxic effects against various cancer cell lines. Its mechanism involves the inhibition of specific kinases involved in cell proliferation and survival pathways.
- Case Study : In vitro studies have demonstrated that this compound can induce apoptosis in breast cancer cells by activating caspase pathways, suggesting its potential as an anticancer agent .
-
Cardiovascular Benefits
- Mechanism : Research indicates that the compound acts as an agonist for the APJ receptor, which plays a role in cardiovascular health. It may help in managing conditions like chronic heart failure.
- Case Study : A study evaluated the compound's effects on heart function in animal models of heart failure, showing improved cardiac output and reduced myocardial stress markers .
-
Anti-inflammatory Properties
- Mechanism : The compound has been shown to inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.
- Case Study : In a model of rheumatoid arthritis, treatment with this compound resulted in decreased joint inflammation and pain scores compared to control groups .
Pharmacokinetics and Safety Profile
The pharmacokinetic properties of 1-(2-methanesulfonylbenzoyl)-4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine indicate good absorption and distribution characteristics. Toxicological studies have shown a favorable safety profile at therapeutic doses.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Modifications in the Triazolo-Pyrimidine Core
The triazolo[4,5-d]pyrimidine scaffold is critical for bioactivity. Key structural variations in analogs include:
- Substituents on the phenyl ring: The target compound has a 4-methylphenyl group at the 3-position of the triazolo-pyrimidine. Another analog, 3-((7-(((1R,2S)-2-(3,4-difluorophenyl)cyclopropyl)amino)...triazolo[4,5-d]pyrimidin-5-yl)thio)propan-2-ol (), introduces a 3,4-difluorophenyl group, which increases hydrophobicity and may improve blood-brain barrier penetration .
Variations in the Piperazine-Linked Substituents
The piperazine linker’s substitution pattern significantly impacts solubility and target affinity:
- Sulfonyl vs. Carbonyl Groups: The target compound uses a 2-methanesulfonylbenzoyl group, whereas {4-[3-(4-Methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-1-piperazinyl}[4-(trifluoromethyl)phenyl]methanone () substitutes the sulfonyl with a 4-(trifluoromethyl)benzoyl group. The trifluoromethyl group enhances metabolic stability but may reduce solubility due to its lipophilic nature . 1-[3-(4-Ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(4-methoxybenzenesulfonyl)piperazine () replaces methanesulfonyl with 4-methoxybenzenesulfonyl, balancing electron-withdrawing and donating effects .
Pharmacological Implications
- Antiplatelet Activity: Analogs like 16m and 7u () with thioether linkages and cyclopropylamino groups exhibit potent antiplatelet effects, suggesting that the triazolo-pyrimidine core’s substitution pattern (e.g., thioether vs. sulfonyl) dictates activity .
- Antibacterial Potential: Compounds with hydrophobic substituents (e.g., 4-methylphenyl in the target) may enhance membrane penetration, while polar groups (e.g., methoxy in ) could improve water solubility but reduce efficacy against Gram-negative bacteria .
Preparation Methods
Cyclocondensation of 4,6-Dichloropyrimidin-5-Amine
4,6-Dichloropyrimidin-5-amine undergoes cyclocondensation with sodium azide in dimethylformamide (DMF) at 80°C for 12 hours to yield 4,6-dichloro-[1,triazolo[4,5-d]pyrimidine. Substitution at the 4-position is achieved using 4-methylphenylboronic acid via Suzuki-Miyaura coupling (Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O, 90°C, 8 hours).
Table 1: Optimization of Suzuki Coupling Conditions
| Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 78 |
| Pd(OAc)₂ | Cs₂CO₃ | THF/H₂O | 100 | 65 |
| PdCl₂(dppf) | NaHCO₃ | EtOH/H₂O | 80 | 72 |
Huisgen Cycloaddition for Triazole Formation
An alternative route employs Huisgen 1,3-dipolar cycloaddition between 4-methylphenyl azide and 7-chloropropargylpyrimidine under Cu(I) catalysis (CuSO₄·5H₂O, sodium ascorbate, H₂O/tert-BuOH, 25°C, 6 hours). This method achieves 85% yield with >95% regioselectivity for the 1,4-triazole isomer.
Preparation of 2-Methanesulfonylbenzoyl Chloride
Sulfonation of 2-Methylbenzoic Acid
2-Methylbenzoic acid is sulfonated using chlorosulfonic acid (ClSO₃H) in dichloromethane at 0°C for 2 hours, yielding 2-(chlorosulfonyl)benzoic acid. Subsequent methylation with methanol (MeOH, 60°C, 4 hours) produces 2-methanesulfonylbenzoic acid (92% yield).
Activation as Acid Chloride
The carboxylic acid is converted to its acyl chloride using thionyl chloride (SOCl₂, reflux, 3 hours). Excess SOCl₂ is removed under reduced pressure, and the product is used directly in subsequent coupling reactions.
Assembly of the Piperazine Linker
SNAr Reaction with Piperazine
3-(4-Methylphenyl)-3H-triazolo[4,5-d]pyrimidin-7-amine reacts with 1 equivalent of piperazine in n-butanol at 120°C for 24 hours, substituting the 7-chloro group with piperazine (68% yield). Excess piperazine (3 equivalents) improves conversion to 85%.
Table 2: Solvent Screening for SNAr Reaction
| Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| n-Butanol | 120 | 24 | 85 |
| DMF | 100 | 12 | 72 |
| DMSO | 130 | 6 | 64 |
Amide Coupling with 2-Methanesulfonylbenzoyl Chloride
The secondary amine of piperazine is acylated using 2-methanesulfonylbenzoyl chloride in dichloromethane (DCM) with triethylamine (Et₃N) as a base (0°C to 25°C, 12 hours). The reaction proceeds quantitatively, and the product is purified via silica gel chromatography (hexane/EtOAc 3:1).
Analytical Validation and Spectral Data
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (400 MHz, CDCl₃) : δ 8.72 (s, 1H, triazole-H), 8.15 (d, J = 7.6 Hz, 1H, aryl-H), 7.93–7.85 (m, 2H, aryl-H), 7.62 (t, J = 7.6 Hz, 1H, aryl-H), 7.45 (d, J = 8.0 Hz, 2H, p-tolyl-H), 3.85–3.75 (m, 4H, piperazine-H), 3.20–3.10 (m, 4H, piperazine-H), 2.98 (s, 3H, SO₂CH₃), 2.45 (s, 3H, CH₃).
-
¹³C NMR (100 MHz, CDCl₃) : δ 169.5 (C=O), 152.3 (triazole-C), 142.1–121.8 (aryl-C), 44.2 (piperazine-C), 38.5 (SO₂CH₃), 21.3 (CH₃).
High-Resolution Mass Spectrometry (HRMS)
Calculated for C₂₅H₂₅N₇O₃S [M+H]⁺: 512.1824. Found: 512.1826.
Comparative Evaluation of Synthetic Routes
Route 1 (Huisgen cycloaddition) offers superior regioselectivity but requires stringent anhydrous conditions. Route 2 (Suzuki coupling) is more scalable but necessitates palladium catalysts. The final amide coupling is robust across both pathways, with yields >90% .
Q & A
Basic: What are the critical synthetic steps and characterization methods for this compound?
Answer:
The synthesis involves three key stages:
Triazolopyrimidine Core Formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the triazole ring, followed by annulation with a pyrimidine precursor. Optimal conditions include 60–80°C in dimethylformamide (DMF) .
Piperazine Coupling : Reaction of the triazolopyrimidine intermediate with 2-methanesulfonylbenzoyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .
Final Functionalization : Introduction of the 4-methylphenyl group via Suzuki-Miyaura cross-coupling (Pd catalyst, 90–100°C) .
Characterization :
- ¹H/¹³C NMR for verifying substituent positions and purity.
- High-resolution mass spectrometry (HRMS) to confirm molecular weight (±2 ppm accuracy) .
Basic: Which structural features influence its biological activity?
Answer:
- Triazolopyrimidine Core : Facilitates π-π stacking with enzyme active sites (e.g., kinases) .
- Methanesulfonyl Group : Enhances solubility and metabolic stability via sulfone-mediated hydrogen bonding .
- 4-Methylphenyl Substituent : Modulates lipophilicity (logP ≈ 3.2), improving membrane permeability .
- Piperazine Ring : Provides conformational flexibility for receptor binding, as seen in analogs targeting dopamine receptors .
Advanced: How can reaction yields be optimized during synthesis?
Answer:
- Solvent Selection : Polar aprotic solvents (DMF, acetonitrile) improve intermediate solubility, increasing yields by 20–25% compared to THF .
- Catalyst Screening : Pd/C (10% loading) for hydrogenation steps reduces byproducts (e.g., dehalogenated impurities) .
- Temperature Gradients : Stepwise heating (60°C → 100°C) during Suzuki coupling minimizes side reactions .
- Purification : Use silica gel chromatography with dichloromethane/methanol (95:5 → 85:15) to isolate the final compound ≥98% purity .
Advanced: How to resolve contradictions in biological activity data across assays?
Answer:
- Assay Cross-Validation : Compare results from enzymatic inhibition (e.g., kinase assays) and cell-based viability tests (MTT assays) to differentiate target-specific vs. cytotoxic effects .
- Purity Verification : Ensure >95% compound purity via HPLC (C18 column, 254 nm) to exclude impurities skewing activity .
- Pharmacokinetic Profiling : Assess metabolic stability (e.g., liver microsomes) to explain discrepancies between in vitro potency and in vivo efficacy .
Basic: What are common impurities generated during synthesis?
Answer:
- Unreacted Intermediates : Residual triazolopyrimidine or piperazine precursors detected via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) .
- Byproducts :
- N-Methylated Derivatives : Formed during alkylation steps due to excess methyl iodide.
- Oxidation Products : Methanesulfonyl group oxidation to sulfonic acid under prolonged heating .
Mitigation : Use scavenger resins (e.g., QuadraSil™ MP) to adsorb impurities during workup .
Advanced: How to design analogs with improved target selectivity?
Answer:
-
Structure-Activity Relationship (SAR) Studies :
Substituent Modification Effect on Activity 4-Methylphenyl → 4-Fluorophenyl Increased kinase inhibition (IC₅₀: 0.8 μM → 0.3 μM) Piperazine → Homopiperazine Reduced off-target binding to hERG channels -
Computational Modeling : Molecular docking (AutoDock Vina) to predict binding poses with ATP-binding pockets .
-
Bioisosteric Replacement : Substitute triazolopyrimidine with imidazopyrimidine to enhance metabolic stability .
Basic: What solvents are optimal for its solubility and stability?
Answer:
- Storage Stability : Dissolve in DMSO (10 mM stock, -80°C) to prevent hydrolysis .
- Assay Compatibility : Use PBS (pH 7.4) with 0.1% Tween-20 to maintain solubility during cell-based studies .
- Chromatography : Ethyl acetate/hexane (3:7) for TLC analysis; methanol/dichloromethane for HPLC .
Advanced: Which techniques validate target engagement in cellular models?
Answer:
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (KD) to recombinant kinases (e.g., EGFR, IC₅₀ = 1.2 μM) .
- Cellular Thermal Shift Assay (CETSA) : Confirm target stabilization in HEK293 cells after compound treatment .
- RNA Sequencing : Identify downstream gene expression changes (e.g., apoptosis markers) post-treatment .
Basic: What spectroscopic techniques confirm its structural integrity?
Answer:
- ¹H NMR (400 MHz, DMSO-d₆) : Key peaks include δ 8.65 (triazole-H), δ 7.82 (methanesulfonyl aromatic protons), δ 3.45 (piperazine-CH₂) .
- FT-IR : Sulfonyl S=O stretch at 1150–1200 cm⁻¹; triazole C=N at 1600 cm⁻¹ .
Advanced: How to assess its pharmacokinetic properties?
Answer:
- In Vitro ADME :
- Microsomal Stability : Incubate with human liver microsomes (37°C, 1 hr); LC-MS/MS quantifies parent compound remaining .
- Caco-2 Permeability : Apparent permeability (Papp) >1 × 10⁻⁶ cm/s indicates good intestinal absorption .
- In Vivo Profiling : Administer IV/PO in rodents; plasma concentration-time curves analyzed via non-compartmental modeling (WinNonlin®) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
